
4-Bromo-5-tert-butyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-tert-butyl-1,3-oxazole is a heterocyclic compound with the molecular formula C7H10BrNO. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
- Transmetalation : The compound likely undergoes transmetalation, a process commonly observed in Suzuki–Miyaura (SM) cross-coupling reactions . In SM coupling, palladium catalysts facilitate the formation of carbon–carbon bonds between organic fragments.
Mode of Action
Its action is influenced by environmental conditions, making it an intriguing compound for study
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-tert-butyl-1,3-oxazole typically involves the bromination of 5-tert-butyl-1,3-oxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-tert-butyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-tert-butyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-oxazole: Lacks the tert-butyl group, which may affect its reactivity and applications.
5-tert-butyl-1,3-oxazole:
4-Chloro-5-tert-butyl-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Bromo-5-tert-butyl-1,3-oxazole is unique due to the presence of both the bromine atom and the tert-butyl group. This combination imparts specific chemical properties, such as increased steric hindrance and reactivity, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-5-tert-butyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)5-6(8)9-4-10-5/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVVDPJMHGGAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.